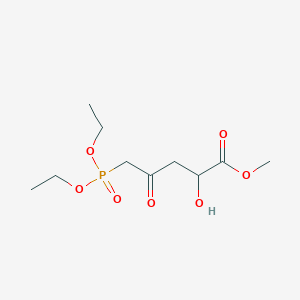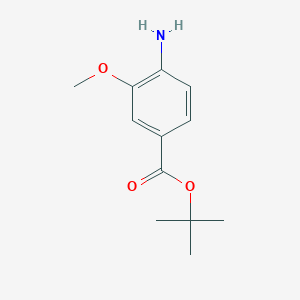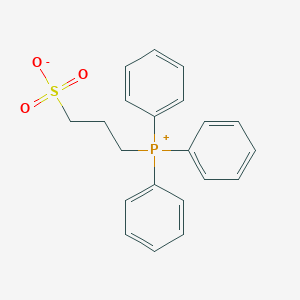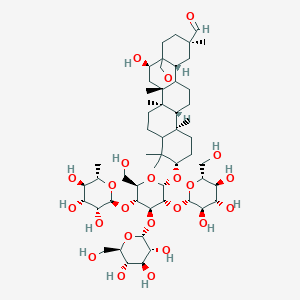
Methyl 5-diethoxyphosphoryl-2-hydroxy-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-diethoxyphosphoryl-2-hydroxy-4-oxopentanoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as DEPPO, and it is a phosphorylated derivative of 2-oxoglutarate. DEPPO has been found to possess several interesting properties that make it a promising candidate for various applications in the scientific field.
Mecanismo De Acción
The mechanism of action of DEPPO is not fully understood. However, it has been suggested that DEPPO may act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
DEPPO has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DEPPO has been found to reduce the production of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPPO has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and it has been found to be non-toxic at low concentrations. However, one of the limitations of DEPPO is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
DEPPO has several potential future applications in the field of medicine. It has been suggested that it could be used as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DEPPO has been found to possess anti-cancer properties, and it has been suggested that it could be used as a potential treatment for various types of cancer. Further research is needed to fully understand the potential applications of DEPPO and to develop new methods for synthesizing and using this compound.
Métodos De Síntesis
The synthesis of DEPPO is a complex process that involves several steps. One of the most commonly used methods for synthesizing DEPPO is the reaction of diethyl phosphite with ethyl 2-oxo-4-hydroxy-5-pentenoate. This reaction results in the formation of DEPPO as a white solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
DEPPO has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DEPPO is in the field of medicine. DEPPO has been found to possess anti-inflammatory properties, and it has been suggested that it could be used as a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
113848-01-4 |
|---|---|
Nombre del producto |
Methyl 5-diethoxyphosphoryl-2-hydroxy-4-oxopentanoate |
Fórmula molecular |
C10H19O7P |
Peso molecular |
282.23 g/mol |
Nombre IUPAC |
methyl 5-diethoxyphosphoryl-2-hydroxy-4-oxopentanoate |
InChI |
InChI=1S/C10H19O7P/c1-4-16-18(14,17-5-2)7-8(11)6-9(12)10(13)15-3/h9,12H,4-7H2,1-3H3 |
Clave InChI |
PUNMCCFNGLRFTH-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C(=O)OC)O)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)CC(C(=O)OC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)


![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)





![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)


